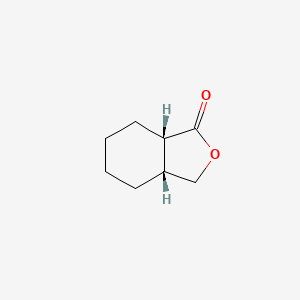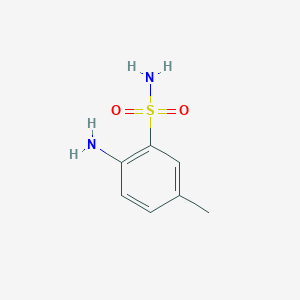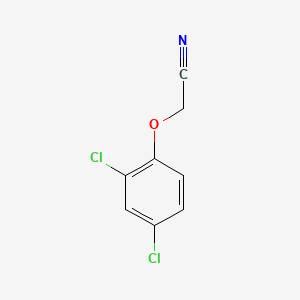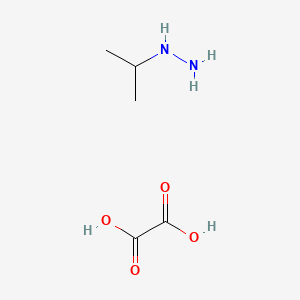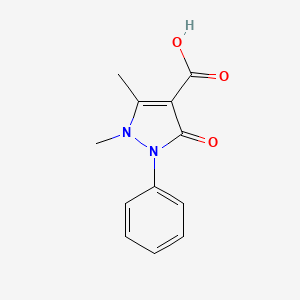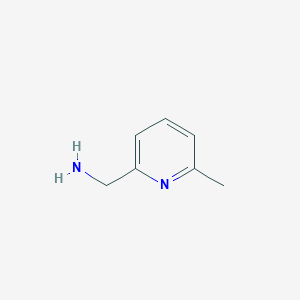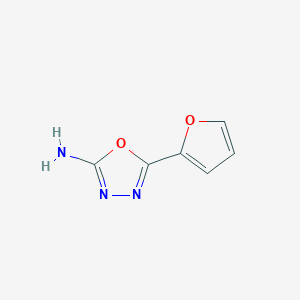
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound has a furan ring attached to the oxadiazole ring, which can influence its chemical properties and reactivity .
Synthesis Analysis
The synthesis of related oxadiazole compounds often begins with precursor materials such as furan-2-carboxylic acid hydrazide. For instance, 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives were synthesized from this precursor, and similar methods could potentially be applied to synthesize this compound . Photochemical synthesis is another approach used to create fluorinated oxadiazole derivatives, which involves the irradiation of precursor compounds in the presence of a nitrogen nucleophile .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to be orthorhombic with specific lattice parameters, and the structure exhibited intermolecular hydrogen bonds and π-interactions .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions. The amino group can be acylated or oxidized to azo and nitro groups. The chloromethyl group in some oxadiazole compounds can react with N- and S-nucleophilic reagents, and the oxadiazole ring itself can be transformed through different chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be quite diverse. For instance, the compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine has a high density and forms wave-like two-dimensional molecular layers due to hydrogen bonding. Its impact sensitivity and friction sensitivity were measured, indicating its potential use as an energetic material precursor . Similar analyses could be conducted for this compound to determine its suitability for various applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives have shown significant antimicrobial properties. For instance, Başoğlu et al. (2013) synthesized derivatives of 1,3,4-oxadiazole, which displayed activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013).
Thiol-Thione Tautomerism
Koparır et al. (2005) explored the thiol-thione tautomerism in similar compounds, which is a significant chemical property that can influence the biological activity and stability of these molecules (Koparır et al., 2005).
Fluorescence Probe for Pd2+ Detection
Su et al. (2021) developed a hetero-tricyclic compound based on this compound, which exhibited excellent fluorescence properties and could detect trace amounts of Pd2+ in water, showcasing its application as a chemical probe (Su et al., 2021).
Application in Energetic Materials
The combination of nitroaminofurazan and 1,3,4-oxadiazole rings, as studied by Tang et al. (2015), results in materials with good thermal stabilities and acceptable sensitivity values, suggesting their use in energetic materials (Tang et al., 2015).
Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) synthesized derivatives of 1,3,4-oxadiazole with significant anticancer and antiangiogenic effects in a mouse tumor model, indicating their potential in cancer therapy (Chandrappa et al., 2010).
Tyrosinase Inhibitors
Irfan et al. (2022) synthesized benzofuran-oxadiazole molecules that exhibited significant tyrosinase inhibition activity, suggesting their potential application in skin whitening and anticancer treatments (Irfan et al., 2022).
Direcciones Futuras
The future directions of “5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine” can be inferred from the broader field of furan platform chemicals. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass, requiring the replacement of petroleum refineries with biorefineries . Furan platform chemicals (FPCs) directly available from biomass, such as furfural and 5-hydroxy-methylfurfural, offer a range of compounds that can be economically synthesized from biomass .
Propiedades
IUPAC Name |
5-(furan-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNARLYVZVOWYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227390 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7659-06-5 | |
| Record name | 5-(2-Furanyl)-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



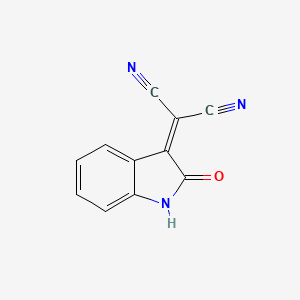
![Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1295561.png)

![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)

